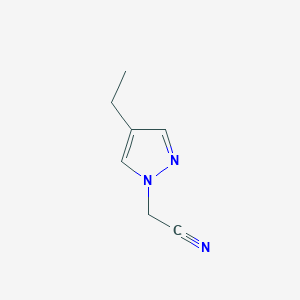
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is an organic compound with the molecular formula C13H25NO2 It is a derivative of cyclohexane, featuring a tert-butyl ester group and an amino group on a methyl-substituted cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material, 4-methylcyclohexanone, undergoes a reductive amination reaction with ammonia or an amine to introduce the amino group.
Esterification: The resulting 4-amino-4-methylcyclohexanol is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions ensures consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Tert-butyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes. Its amino group makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism by which tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active cyclohexane derivative, which can then interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
- Tert-butyl 2-(4-nitro-4-methylcyclohexyl)acetate
- Tert-butyl 2-(4-chloro-4-methylcyclohexyl)acetate
Uniqueness
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is unique due to the presence of both an amino group and a tert-butyl ester group on the cyclohexane ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
This detailed overview highlights the significance of this compound in synthetic chemistry, biological research, and industrial applications. Its unique structure and reactivity make it a valuable compound for scientific exploration and practical use.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10/h10H,5-9,14H2,1-4H3 |
Clé InChI |
HGGSXZFOLAMLLP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)CC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
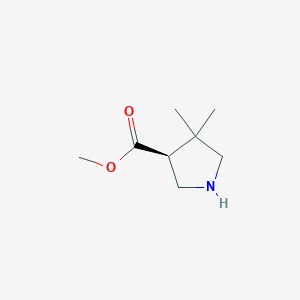


![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
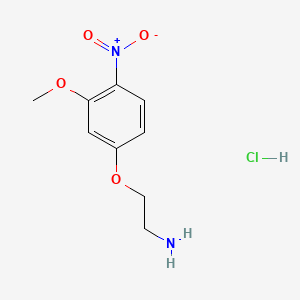
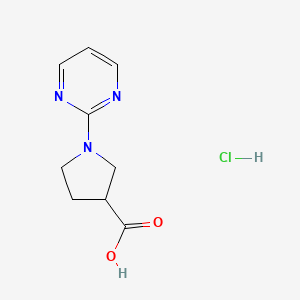
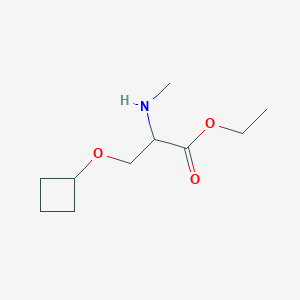
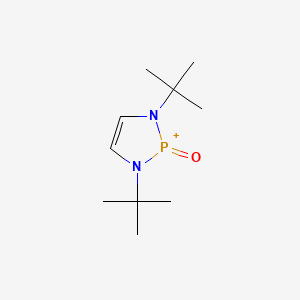
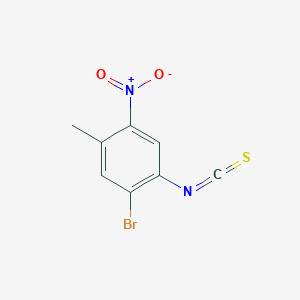

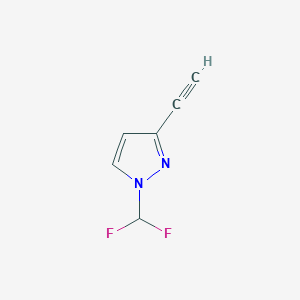
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
